N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide
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Description
“N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . Compounds containing an oxadiazole ring have been found to exhibit a wide range of biological activities .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, oxadiazole derivatives are generally synthesized through cyclization reactions . The synthesis of similar compounds often involves multiple steps, including the reaction of a ketone with a reagent, followed by dehydration, oxidation, and imination .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxadiazole ring attached to a 2-chlorophenyl group and a 3-methylsulfonylbenzamide group. The structure might exhibit C–H…N intermolecular interactions and could be stabilized by π–π interactions between the oxadiazole and phenyl rings .
Scientific Research Applications
Antibacterial and Anti-Enzymatic Properties
- Compounds related to N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide have been investigated for their antibacterial and anti-enzymatic potential. A study found that such compounds exhibit significant antibacterial activity against gram-negative and gram-positive bacteria, as well as low potential against lipoxygenase (LOX) enzyme, indicating their utility in medicinal chemistry (Nafeesa et al., 2017).
Anticancer Activity
- Derivatives of the compound have shown promise in anticancer research. A study demonstrated that certain derivatives exhibited potent cytotoxicity activity against the MCF-7 cell line (breast carcinoma), suggesting their potential as anticancer agents (G, S. T., & Bodke, Y., 2021).
Antibacterial Activity Against Gram-Negative Bacteria
- Research on acetamide derivatives bearing the 1,3,4-oxadiazole heterocyclic core related to this compound indicated moderate inhibitory effects against various Gram-negative bacterial strains (Iqbal, K. et al., 2017).
Enzyme Inhibition and Antibacterial Potential
- Synthesized derivatives were recognized as potential anti-bacterial agents against both gram-negative and gram-positive bacteria and moderate inhibitors of α-chymotrypsin enzyme. This suggests their application in developing new antibacterial drugs (Siddiqui, S. Z. et al., 2014).
Antitubercular Activities
- Another study synthesized derivatives to investigate their in vitro antitubercular activities, finding that certain compounds showed significant activity against Mycobacterium tuberculosis, indicating potential for developing new antitubercular drugs (Nayak, N. et al., 2016).
properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c1-25(22,23)11-6-4-5-10(9-11)14(21)18-16-20-19-15(24-16)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFDCNNCULIPMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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